2-(1,4-diazepan-1-yl)-N,N,6-trimethylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,4-diazepan-1-yl)-N,N,6-trimethylpyrimidin-4-amine is a compound that belongs to the class of heterocyclic amines It features a diazepane ring, which is a seven-membered ring containing two nitrogen atoms, and a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-diazepan-1-yl)-N,N,6-trimethylpyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 1,4-diazepane with N,N,6-trimethylpyrimidin-4-amine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(1,4-diazepan-1-yl)-N,N,6-trimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-(1,4-diazepan-1-yl)-N,N,6-trimethylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,4-diazepan-1-yl)-N,N,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-(substituted benzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide: A derivative with potential as a falcipain-2 inhibitor.
2-(1,4-Diazepan-1-yl)-6-isopropyl-4-pyrimidinol: Another compound with a similar diazepane and pyrimidine structure.
Uniqueness
2-(1,4-diazepan-1-yl)-N,N,6-trimethylpyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both diazepane and pyrimidine rings. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H21N5 |
---|---|
Molecular Weight |
235.33 g/mol |
IUPAC Name |
2-(1,4-diazepan-1-yl)-N,N,6-trimethylpyrimidin-4-amine |
InChI |
InChI=1S/C12H21N5/c1-10-9-11(16(2)3)15-12(14-10)17-7-4-5-13-6-8-17/h9,13H,4-8H2,1-3H3 |
InChI Key |
FFQOEBFLPZBXMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCNCC2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.